molecular formula C15H13BrN4O3S2 B11150346 5-(5-bromothiophen-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide

5-(5-bromothiophen-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11150346
M. Wt: 441.3 g/mol
InChI Key: YXRRPBLGBCQUBU-UHFFFAOYSA-N
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Description

5-(5-bromothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromothiophene moiety, a sulfamoylphenyl group, and a pyrazole carboxamide structure, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, including the bromination of thiophene, sulfonation of phenyl groups, and formation of the pyrazole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the synthesis. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole moieties.

    Reduction: Reduction reactions can target the bromine atom or the sulfonamide group.

    Substitution: The bromine atom in the thiophene ring is a common site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution can result in various substituted thiophenes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, the compound has potential applications in studying enzyme inhibition and protein interactions. Its sulfamoyl group is known to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicine, 5-(5-bromothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-3-carboxamide is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

Industrially, the compound is used in the development of advanced materials, including polymers and electronic devices. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of 5-(5-bromothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes or receptors, while the bromothiophene and pyrazole moieties contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromothiophene-2-carboxamide
  • N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-3-carboxamide
  • 5-(2-thienyl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-3-carboxamide

Uniqueness

Compared to similar compounds, 5-(5-bromothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups. The presence of both bromothiophene and sulfamoylphenyl groups enhances its versatility and potential for diverse applications in various fields.

Properties

Molecular Formula

C15H13BrN4O3S2

Molecular Weight

441.3 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H13BrN4O3S2/c16-14-6-5-13(24-14)11-7-12(20-19-11)15(21)18-8-9-1-3-10(4-2-9)25(17,22)23/h1-7H,8H2,(H,18,21)(H,19,20)(H2,17,22,23)

InChI Key

YXRRPBLGBCQUBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br)S(=O)(=O)N

Origin of Product

United States

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